molecular formula C19H22N6O2 B2743976 3-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034224-89-8

3-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2743976
CAS RN: 2034224-89-8
M. Wt: 366.425
InChI Key: UOGVDVQEBWPUFS-UHFFFAOYSA-N
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Description

The compound contains a 1,3,5-trimethyl-1H-pyrazole group, a piperidin-4-yl group, and a pyrido[2,3-d]pyrimidin-4(3H)-one group . The 1,3,5-trimethyl-1H-pyrazole group is a derivative of pyrazole, which is a simple aromatic ring organic compound that consists of a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 1,3,5-trimethyl-1H-pyrazole group would contribute to the aromaticity of the molecule, while the piperidin-4-yl group would introduce a secondary amine functionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and pyridopyrimidinone groups could potentially influence its polarity, solubility, and stability .

Scientific Research Applications

Antiviral and Antitumor Activities

Compounds similar to 3-(1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their antiviral and antitumor activities. Some of these compounds have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Additionally, a broad spectrum of antitumor activity was observed, particularly against leukemia cell lines. These findings suggest potential applications in the development of new antiviral and anticancer agents (El-Subbagh et al., 2000).

Biological Evaluation of Fused Pyridine Ring Systems

A study on polymethoxylated fused pyridine ring systems, which are structurally related to the compound , revealed their significant antitumor activities. These compounds, particularly those belonging to the pyrazolo[4,3-c]pyridine series, exhibited a high level of activity against various tumor cell lines. This indicates their potential as effective agents in cancer therapy (Rostom et al., 2009).

Antiproliferative Activity

Another study synthesized and evaluated derivatives of this compound for their antiproliferative activity against several cancer cell lines. The results demonstrated selective cytotoxicity towards cancer cells compared to normal cells. Among these compounds, specific derivatives exhibited potent antiproliferative activity, highlighting their potential as novel cancer therapeutics (Nagaraju et al., 2020).

Antimicrobial Activity

New indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones, structurally related to the compound of interest, were synthesized and tested for their antimicrobial activities. Several of these compounds displayed significant antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Saundane et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. It could potentially act as a ligand for certain biological targets, given its complex structure and the presence of multiple functional groups .

properties

IUPAC Name

3-[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-12-16(13(2)23(3)22-12)19(27)24-9-6-14(7-10-24)25-11-21-17-15(18(25)26)5-4-8-20-17/h4-5,8,11,14H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGVDVQEBWPUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

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